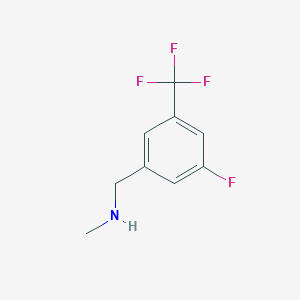

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4N/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6/h2-4,14H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHXOUCKAXRBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630990 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690653-23-7 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Conditions

- Starting Material: 1-(2-bromo-5-fluorophenyl)-N-methylmethanamine or related halogenated intermediates.

- Base: Potassium hydroxide or sodium hydroxide, often in molar excess (≥30%) to deprotonate amine and facilitate substitution.

- Solvent: Dimethyl sulfoxide (DMSO) is preferred for its polarity and ability to dissolve both organic and inorganic reagents.

- Temperature: Reaction temperatures range from 80 °C to 110 °C.

- Time: Reaction times vary from 4 to 20 hours depending on scale and substrate reactivity.

Example from Patent Literature

A detailed industrial-scale process involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of potassium hydroxide in DMSO at 100 °C for 10 hours, yielding the desired amine in high purity and yield (~87-88%) after acidification and crystallization as hydrochloride salt.

| Parameter | Condition/Value |

|---|---|

| Base | Potassium hydroxide (10.4% water) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 100 °C |

| Reaction Time | 10-20 hours |

| Molar Ratio (Base:Substrate) | ≥3:1 (excess base) |

| Workup | Extraction with toluene, acidification with HCl |

| Yield | 87-88% (hydrochloride salt) |

| Product Form | Crystalline hydrochloride salt |

This method is scalable, safe, and uses inexpensive reagents, making it suitable for industrial production.

Preparation via Reductive Amination and Methylation

Another approach involves:

- Starting from the corresponding aldehyde or ketone derivative of the fluorinated trifluoromethylphenyl compound.

- Reductive amination with methylamine or N-methylamine hydrochloride.

- Methylation steps to introduce the N-methyl group, often using methyl iodide or alternative methylating agents.

Challenges and Solutions

- Direct methylation with methyl iodide often leads to over-alkylation (dimethylated byproducts).

- Use of protecting groups (e.g., N-Boc or N-acetyl) can prevent over-alkylation but adds complexity.

- A one-pot methylation using trimethylorthoformate and catalytic sulfuric acid has been shown to efficiently produce N-methylamine hydrochlorides with minimal byproducts (<10% dimethylation).

Purification and Characterization

- Purification is typically achieved by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios around 10:1 to 15:1).

- The product is often isolated as a hydrochloride salt to improve stability and crystallinity.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Example Characterization Data for Related Compounds

| Compound | Yield (%) | Physical State | Key NMR Signals (1H, CDCl3) | HRMS (M+H)+ Found/Calcd |

|---|---|---|---|---|

| 1-(2-Bromo-5-(trifluoromethyl)phenyl)-N-methylmethanamine | 58 | Colorless oil | δ 7.70 (s, 1H), 7.62 (d, J=8.4 Hz, 1H), 3.85 (s, 2H), 2.47 (s, 3H) | 230.0175 / 230.0173 |

| 1-(2-Bromo-5-fluorophenyl)-N-methylmethanamine | 65 | Colorless oil | δ 7.42 (d, J=8.0 Hz, 1H), 3.80 (s, 2H), 2.47 (s, 3H) | 230.0175 / 230.0173 |

These data confirm the successful synthesis and purity of the target amines.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | N-methyl-3-hydroxy-3-(phenyl)propylamine + 1-chloro-4-(trifluoromethyl)benzene | KOH or NaOH, DMSO, 80-110 °C, 4-20 h | High yield, scalable, simple | Requires careful control of base excess and temperature |

| Reductive amination + methylation | Fluorinated trifluoromethylphenyl aldehyde/ketone + methylamine | Trimethylorthoformate, catalytic H2SO4 | Minimizes over-alkylation | Multi-step, requires protection/deprotection if methyl iodide used |

| Column chromatography purification | Crude amine product | Silica gel, petroleum ether/ethyl acetate | Effective purification | Time-consuming, solvent use |

Research Findings and Optimization

- The use of alkaline metal hydroxides in molar excess (≥30%) is critical to drive the nucleophilic substitution to completion.

- Reaction temperature optimization between 80 °C and 110 °C balances reaction rate and product stability.

- One-pot methylation methods reduce side products and simplify synthesis of N-methylamine hydrochlorides.

- Purification by chromatography and crystallization ensures high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a drug candidate, particularly in the context of neuropharmacology. Research indicates that derivatives of this compound exhibit significant inhibitory activity against nitric oxide synthase (NOS) isoforms, which are implicated in neurodegenerative diseases such as Parkinson's disease. The selectivity and potency of these compounds make them candidates for further development as therapeutic agents targeting neuronal nitric oxide synthase (nNOS) .

Table 1: Inhibitory Potency of Related Compounds

| Compound | Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine | nNOS | 26 | 2799 (hnNOS/heNOS) |

| Compound A | eNOS | 72 | 200 |

| Compound B | iNOS | 150 | 50 |

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches, including the use of trifluoromethylation techniques. Recent studies have demonstrated that visible light can facilitate remote trifluoromethylthiolation reactions, enhancing the efficiency and yield of products containing trifluoromethyl groups . This methodology not only applies to this compound but also opens avenues for synthesizing related fluorinated compounds.

Table 2: Synthesis Conditions and Yields

| Reaction Condition | Yield (%) |

|---|---|

| Visible Light Irradiation with PIDA | 55 |

| Traditional Methods without Light | 30 |

Potential Therapeutic Applications

The pharmacological profile of this compound suggests its utility in treating conditions associated with excessive nitric oxide production. Given its selectivity for nNOS over other isoforms, it may offer a therapeutic advantage in managing neuroinflammation and related disorders .

Case Study: Neurodegenerative Disease Models

In a study involving animal models of Parkinson's disease, compounds similar to this compound were administered to assess their impact on neuronal health and function. The results indicated a significant reduction in neuroinflammatory markers and improved motor function in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

1-(2-Fluoro-5-(Trifluoromethyl)Phenyl)-N-Methylmethanamine

- CAS : 958863-66-6

- Molecular Formula : C₉H₉F₄N (identical to the target compound).

- Structural Difference : Fluorine is at the 2-position instead of the 3-position on the phenyl ring.

- Properties : Similar molar mass (207.17 g/mol) but distinct electronic effects due to fluorine’s ortho position. Predicted boiling point: 188.2°C .

- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies to evaluate positional effects on bioactivity.

1-(4-Fluoro-3-(Trifluoromethyl)Phenyl)-N-Methylmethanamine

- CAS : 958863-61-1

- Molecular Formula : C₉H₉F₄N.

- Structural Difference : Fluorine and -CF₃ groups are at the 4- and 3-positions , respectively.

- Properties : Predicted pKa = 8.62 , indicating moderate basicity. Boiling point: 188.2°C (similar to the 2-fluoro isomer) .

- Key Insight : The para-fluoro substitution may alter metabolic stability compared to the meta-substituted target compound.

Alkyl Chain Variants

1-(3-(Trifluoromethyl)Phenyl)-N-Methylpropan-2-Amine

Halogen-Substituted Analogs

1-(3-Chlorophenyl)-N-Methylethanamine

- CAS : 149529-99-7

- Molecular Formula : C₉H₁₂ClN.

- Structural Difference : Chlorine replaces fluorine and -CF₃ groups; an ethylamine group is present.

- Properties : Reduced electronegativity compared to fluorine, leading to altered reactivity. Used in SAR studies to assess halogen effects on receptor binding .

Complex Substitutions

[3-Chloro-4-(2-Methoxy-5-(Trifluoromethyl)Phenyl)Phenyl]Methanamine

- CAS: Not provided.

- Molecular Formula: C₁₅H₁₃ClF₃NO.

- Structural Difference : Incorporates methoxy and chloro groups alongside -CF₃.

- Properties : Increased steric bulk and polarity due to methoxy substitution. Predicted to exhibit dual electronic effects (electron-withdrawing -CF₃ and electron-donating -OCH₃) .

Comparative Data Table

Biological Activity

1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine, also known by its CAS number 690653-23-7, is a synthetic organic compound notable for its complex structure, which includes a trifluoromethyl group and a fluorine atom attached to a phenyl ring. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

- Molecular Formula : C9H10F4N

- Molecular Weight : 193.14 g/mol

- Appearance : Typically exists as a crystalline solid.

- Synthesis : Commonly synthesized through methods such as the Suzuki–Miyaura coupling reaction, which involves boron reagents and palladium catalysts.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl and fluorine groups. These substituents can enhance the compound's lipophilicity and binding affinity to various biological targets such as enzymes and receptors. This modulation can lead to diverse biological effects, including potential therapeutic applications in drug development .

Neurotransmitter Interaction

The presence of the amine functional group allows for interactions with neurotransmitter systems. Compounds like this one may act as modulators of neurotransmitter activity, which can be beneficial in treating neurological disorders. The precise mechanism remains under investigation, but preliminary data suggest a role in enhancing synaptic transmission or acting as receptor agonists.

Case Studies

- Study on Fluorinated Compounds : A comparative study examined the biological activities of various fluorinated phenyl compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines. This study emphasizes the importance of fluorination in drug design and development .

- Neuropharmacological Evaluation : Another investigation focused on related compounds demonstrated their ability to modulate neurotransmitter levels in vitro, suggesting that similar mechanisms could be explored for this compound in future studies .

Table 1: Biological Activity of Related Compounds

| Compound Name | CAS Number | Activity Type | IC50 (nM) | Target |

|---|---|---|---|---|

| This compound | 690653-23-7 | Anticancer | TBD | TBD |

| 7-hydroxy-6-methoxy-benzofuran | TBD | Anticancer | 24 | Various Cancer Cell Lines |

| (3-Fluoro-5-(trifluoromethyl)phenyl)methanamine | 150517-77-4 | Neurotransmitter Modulator | TBD | TBD |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Suzuki–Miyaura coupling | High | Effective for trifluoromethyl compounds |

| Nucleophilic substitution | Moderate | Dependent on substrate structure |

Q & A

Q. What are the recommended synthetic routes for 1-(3-fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine, and how can purity be optimized?

A stepwise approach involves:

- Intermediate Preparation : Bromination or fluorination of a pre-functionalized phenyl precursor (e.g., 3-fluoro-5-(trifluoromethyl)benzaldehyde) followed by reductive amination with methylamine .

- Purification : Use column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization in methyl tert-butyl ether (MTBE) to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Optimization : Adjust stoichiometry of methylamine and reducing agents (e.g., NaBH4 or LiAlH4) to minimize byproducts like secondary amines .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., fluorine environments at δ -60 to -70 ppm for CF) and methylamine integration .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., CHFN) with <2 ppm error .

- HPLC-PDA : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .

Q. How does the compound’s solubility and stability impact experimental design?

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate for:

- CETP Inhibitors : Triphenylethanamine derivatives (e.g., BMS-795311) target cholesterol ester transfer proteins, with structural modifications enhancing HDL-C modulation .

- GPCR Agonists : Derivatives like 30a–30c () show brain-penetrant GPR52 agonist activity, critical for neuropsychiatric drug discovery .

Q. What validated methods exist for quantifying impurities in this compound?

- Impurity Profiling : Use EP/PhEur standards (e.g., nitro or acetylated byproducts) with HPLC-UV at 220 nm. Relative retention times (RRT) differentiate impurities (e.g., RRT 0.85–1.15) .

- Limit Tests : Thresholds for genotoxic impurities (e.g., alkyl halides) should follow ICH Q3A guidelines .

Advanced Research Questions

Q. How can computational modeling predict reactivity of the trifluoromethyl group in electrophilic substitutions?

Q. What pharmacophore features make this compound suitable for CETP inhibition?

Q. How can contradictions in spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) be resolved?

Q. What strategies optimize in vivo pharmacokinetics for derivatives of this compound?

Q. How are advanced structural analogs screened for CNS penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.